1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone
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Overview
Description
Synthesis Analysis
While I couldn’t find specific synthesis methods for your compound, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings1.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine and dimethylamino groups. The pyrrolidine ring could undergo reactions at the nitrogen or the carbon atoms, while the dimethylamino group could act as a base or nucleophile in reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrrolidine ring could increase its solubility in water, while the dimethylamino group could influence its basicity.Scientific Research Applications
Synthesis and Reactivity
A study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols introduced a novel class of chain-breaking antioxidants, demonstrating the utility of pyridinol derivatives in antioxidant applications. This research highlighted a general synthetic strategy involving a low-temperature aryl bromide-to-alcohol conversion, leading to the preparation of compounds with significant antioxidant properties (Wijtmans et al., 2004).
Antimicrobial and Antioxidant Activities
Cyanoacetamide in heterocyclic chemistry has been utilized for the synthesis, antitumor, and antioxidant activities of new benzothiophenes. This study showcased the role of cyanoacetamide as a key intermediate in generating compounds with promising biological activities, including antioxidant properties (Bialy & Gouda, 2011).
Catalytic and DNA Binding Activities
Research on the synthesis, characterization, catalytic, DNA binding, and antibacterial activities of Co(II), Ni(II), and Cu(II) complexes with new Schiff base ligands revealed the potential of pyridine derivatives in catalysis and as bioactive molecules. These complexes were studied for their ability to bind to DNA and exhibited notable antibacterial activities, indicating their potential in medicinal chemistry (El‐Gammal et al., 2021).
Antioxidant Activity of Selenolopyridine Derivatives
The synthesis, reactions, and antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives were investigated, highlighting the development of selenolopyridine compounds with remarkable antioxidant activity. This research underscores the importance of selenolopyridine derivatives in generating new antioxidants (Zaki et al., 2017).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail.
Please note that this is a general analysis based on the structural components of the compound. For a more accurate and detailed analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-ethoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-20-10-14(19)18-8-7-11(9-18)21-13-6-5-12(15-16-13)17(2)3/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGTQNTNBPRJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone |
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